molecular formula C11H11FN2O B13256514 N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide

Cat. No.: B13256514
M. Wt: 206.22 g/mol
InChI Key: IBQWGVRJCOGOSL-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group and a propynylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and propargylamine as the primary starting materials.

    Formation of Intermediate: The 2-fluoroaniline undergoes a reaction with chloroacetyl chloride to form N-(2-fluorophenyl)chloroacetamide.

    Final Product Formation: The intermediate N-(2-fluorophenyl)chloroacetamide is then reacted with propargylamine under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide can be compared with similar compounds such as:

    N-(2-Chlorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(prop-2-ynylamino)acetamide

InChI

InChI=1S/C11H11FN2O/c1-2-7-13-8-11(15)14-10-6-4-3-5-9(10)12/h1,3-6,13H,7-8H2,(H,14,15)

InChI Key

IBQWGVRJCOGOSL-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(=O)NC1=CC=CC=C1F

Origin of Product

United States

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